molecular formula C10H9NO B2685894 (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile CAS No. 1306763-24-5

(1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No.: B2685894
CAS No.: 1306763-24-5
M. Wt: 159.188
InChI Key: MEFZMTYUOQFQHF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is an organic compound featuring a hydroxy group, a nitrile group, and an indene backbone

Scientific Research Applications

Chemical Synthesis and Process Optimization

The development of efficient production processes for key chemical intermediates like adiponitrile, which is essential for the nylon industry, involves the optimization of reaction parameters to enhance yield and selectivity. Studies have focused on the electrohydrodimerization and hydrocyanation processes, emphasizing the importance of controlling operational conditions to minimize energy consumption and improve atom economy (Zhu Yunfeng et al., 2015).

Advancements in Material Science

Research into polyhydroxyalkanoates (PHAs) explores their synthesis, properties, and applications, showcasing their potential in biodegradable materials. The production and commercialization challenges of PHAs, including cost and processing, are critical areas of investigation to enhance their applicability in various industries (A. Amara, 2010).

Environmental Remediation Technologies

The study of graphene-family nanomaterials (GFNs) for environmental applications, such as water purification, highlights their interaction with biological and chemical contaminants. The unique properties of GFNs, including high surface area and reactivity, make them suitable for capturing and degrading pollutants (Vanesa C. Sanchez et al., 2012).

Biodegradation and Recycling of Polymers

Explorations into the chemical recycling of poly(ethylene terephthalate) (PET) aim to address the solid-waste problem by converting waste into valuable materials. Techniques such as hydrolysis and glycolysis are evaluated for their efficiency in breaking down PET into monomers or other useful substances (G. Karayannidis & D. Achilias, 2007).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with an indene derivative.

    Hydroxylation: The indene derivative undergoes hydroxylation to introduce the hydroxy group at the 1-position.

    Nitrile Introduction: The nitrile group is introduced at the 4-position through a cyanation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can undergo substitution reactions to form various ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of (1R)-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile.

    Reduction: Formation of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-amine.

    Substitution: Formation of various ethers or esters depending on the substituent introduced.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Industry:

    Materials Science: Potential use in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a building block in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The indene backbone provides a rigid structure that can fit into specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

    (1S)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: Similar structure but different stereochemistry.

    1-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-Hydroxy-2,3-dihydro-1H-indene-4-methyl: Similar structure but with a methyl group instead of a nitrile group.

Uniqueness: (1R)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is unique due to its specific stereochemistry and the presence of both hydroxy and nitrile groups. This combination of functional groups and stereochemistry provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFZMTYUOQFQHF-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2C1O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC=C2[C@@H]1O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.